molecular formula C21H19NO4 B2756494 2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one CAS No. 1209571-63-0

2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2756494
CAS No.: 1209571-63-0
M. Wt: 349.386
InChI Key: WXTIQFYZXIUYBR-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a combination of a pyrrolidine ring, a methoxyphenyl group, and a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the chromenone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromenone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures.

    Chromenone derivatives: Molecules that share the chromenone backbone.

    Methoxyphenyl compounds: Chemicals containing the methoxyphenyl group.

Uniqueness

2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one , with the CAS number 1209571-63-0 , belongs to a class of compounds known as coumarins. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific coumarin derivative, focusing on its pharmacological potential based on recent research findings.

  • Molecular Formula : C21_{21}H19_{19}NO4_{4}
  • Molecular Weight : 349.4 g/mol
  • Structure : The structure consists of a chromenone backbone with a pyrrolidine and methoxyphenyl substituent.

Biological Activity Overview

Recent studies have indicated that coumarin derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several derivatives of coumarins have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The antibacterial and antifungal activities of these compounds have been extensively documented.
  • Anti-inflammatory Effects : Coumarins are known to modulate inflammatory pathways.

Anticancer Activity

Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain coumarin derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)12.5Induction of apoptosis
Compound BHeLa (Cervical Cancer)15.0Cell cycle arrest
This compoundA549 (Lung Cancer)TBDTBD

Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has been widely studied. For example, compounds structurally similar to this compound have shown efficacy against various bacterial strains and fungi.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial effects of several coumarin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the methoxy group significantly enhanced activity.
    • Minimum Inhibitory Concentration (MIC) values were determined, revealing that some derivatives had MIC values as low as 5 µg/mL.
  • Antifungal Activity :
    • Another study reported that a related compound exhibited antifungal activity against Candida albicans with an MIC of 10 µg/mL.
    • The structure-activity relationship suggested that modifications at specific positions on the chromenone ring could enhance antifungal efficacy.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Coumarins may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : These compounds can influence signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammatory responses.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-25-16-8-6-14(7-9-16)15-10-11-22(13-15)21(24)20-12-18(23)17-4-2-3-5-19(17)26-20/h2-9,12,15H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTIQFYZXIUYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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